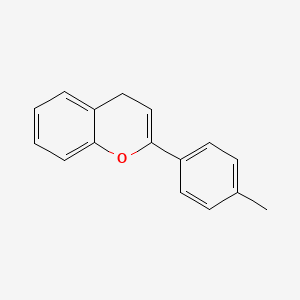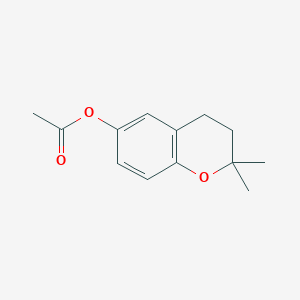
2-Benzylazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazepane hydrochloride typically involves the reaction of benzylamine with a suitable azepane precursor under acidic conditions. One common method involves the use of benzyl chloride and piperazine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Benzyl chloride is reacted with piperazine in ethanol at elevated temperatures.
- The resulting product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing benzyl chloride and piperazine in large reactors.
- Controlling the reaction temperature and pressure to optimize yield.
- Purifying the product through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-Benzylazepane.
Reduction: Various amine derivatives.
Substitution: Substituted azepane derivatives.
Applications De Recherche Scientifique
2-Benzylazepane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzylazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Benzylamine: A related compound with a benzyl group attached to an amine.
Piperazine: A precursor used in the synthesis of 2-Benzylazepane hydrochloride.
Azepane: The parent compound of the azepane class.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of benzylamine and azepane. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H20ClN |
|---|---|
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
2-benzylazepane;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |
Clé InChI |
LNZDVSLKPCRWOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)





![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)




